

Physical properties like melting point and boiling point of N-Cbz-propargylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl prop-2-yn-1-ylcarbamate*

Cat. No.: *B121593*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of N-Cbz-propargylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-propargylamine (N-benzyloxycarbonyl-propargylamine). The document details its key characteristics, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation, offering valuable information for its application in organic synthesis and drug discovery. N-Cbz-propargylamine serves as a crucial building block, particularly as a precursor in the synthesis of more complex molecules where protection of the amine and the presence of a terminal alkyne are required for subsequent reactions like click chemistry or Sonogashira couplings.

Core Physical and Chemical Properties

N-Cbz-propargylamine, also known as Benzyl 2-propynylcarbamate, is a carbamate-protected form of propargylamine. The benzyloxycarbonyl (Cbz) group provides stability under various reaction conditions, allowing for selective modifications at the alkyne terminus. The following table summarizes its key physical and chemical properties.

Property	Value	Reference
Appearance	White to Orange to Green powder to lump	[1]
Melting Point	37 - 41 °C	[1] [2] [3]
Boiling Point	324 °C	[2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1] [3]
Molecular Weight	189.21 g/mol	[1] [3]
Density	1.127 g/cm ³	[2]
Flash Point	150 °C	[1] [2]
Solubility	Soluble in Ethanol	[1] [3]
Storage Temperature	Refrigerated (0-10°C)	[1]
CAS Number	120539-91-5	[1] [2] [3]

Experimental Protocols

The following protocols describe the synthesis of N-Cbz-propargylamine and the standard methods for determining its physical properties.

1. Synthesis of N-Cbz-propargylamine via Schotten-Baumann Conditions

The most common method for introducing the Cbz protecting group is by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[\[4\]](#)

- Materials:
 - Propargylamine
 - Benzyl chloroformate (Cbz-Cl)
 - Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
 - Tetrahydrofuran (THF) and Water (or another suitable biphasic system)

- Ethyl Acetate (for extraction)
- Brine
- Procedure:
 - Dissolve propargylamine in a 2:1 mixture of THF and water.
 - Cool the solution to 0 °C in an ice bath.
 - Add sodium bicarbonate (approx. 2 equivalents) to the solution.
 - Slowly add benzyl chloroformate (approx. 1.1 - 1.5 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.[4][5]
 - Allow the reaction to stir at 0 °C for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).[5]
 - Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.[5]
 - Purify the resulting crude product by silica gel column chromatography to yield pure N-Cbz-propargylamine.[5]

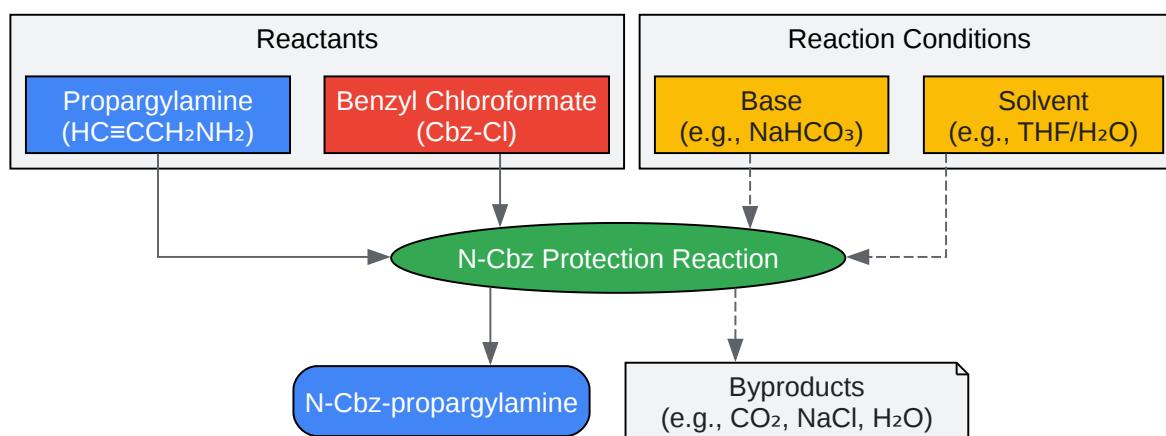
2. Determination of Melting Point

The melting point is determined using a standard melting point apparatus.

- Procedure:
 - A small, dry sample of the purified N-Cbz-propargylamine is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a slow, controlled rate.

- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

3. Determination of Boiling Point


The boiling point is determined by distillation at a specific pressure.

- Procedure:

- A sample of the purified liquid is placed in a distillation flask.
- The apparatus is assembled for distillation.
- The sample is heated until it boils, and the vapor temperature is recorded. This temperature, at a given pressure, is the boiling point. Given the high boiling point, vacuum distillation may be employed to prevent decomposition.

Synthetic Workflow Visualization

The synthesis of N-Cbz-propargylamine is a straightforward protection reaction. The logical workflow involves the nucleophilic attack of the primary amine (propargylamine) on the electrophilic carbonyl carbon of benzyl chloroformate. This process is facilitated by a base that quenches the hydrochloric acid formed during the reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the N-Cbz protection of propargylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Carbobenzoxypropargylamine | 120539-91-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemwhat.com [chemwhat.com]
- 3. labsolu.ca [labsolu.ca]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- To cite this document: BenchChem. [Physical properties like melting point and boiling point of N-Cbz-propargylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121593#physical-properties-like-melting-point-and-boiling-point-of-n-cbz-propargylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com